Product packaging for 2-(fluoromethyl)-1H-benzo[d]imidazole(Cat. No.:)

2-(fluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B12834160
M. Wt: 150.15 g/mol
InChI Key: SUCVFLDSLQTTCO-UHFFFAOYSA-N
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Description

Product Overview 2-(Fluoromethyl)-1H-benzo[d]imidazole (CAS 348-44-7) is a fluorinated benzimidazole derivative of high interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 8 H 7 FN 2 and a molecular weight of 150.15 g/mol . Benzimidazole derivatives are recognized as privileged structures in pharmaceutical development due to their resemblance to naturally occurring nucleotides, which allows them to interact effectively with biological polymers . Research Applications and Value Benzimidazole scaffolds are extensively investigated for their diverse biological activities. Recent scientific studies highlight that novel 1H-benzo[d]imidazole derivatives demonstrate significant antimicrobial activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Some specific 2-substituted indolylbenzo[d]imidazoles have shown impressive minimum inhibitory concentration (MIC) values of less than 1 µg/mL against staphylococci . Furthermore, these compounds have exhibited excellent antibiofilm activity , capable of both inhibiting biofilm formation and eradicating cells within mature biofilms . Beyond infectious disease research, benzimidazole derivatives are prominent in anticancer research . Certain hybrids, such as those incorporating pyrazole, demonstrate potent anti-proliferative activity against human tumor cell lines including lung (A549), breast (MCF-7), and cervical (HeLa) cancers . The primary mechanisms of action for benzimidazole derivatives often involve targeting essential enzymes and cellular processes. Molecular docking studies suggest potential interactions with bacterial (p)ppGpp synthetases/hydrolases (implicated in bacterial persistence), FtsZ proteins (crucial for bacterial cell division), and pyruvate kinases (key metabolic enzymes) . In oncology, some derivatives have been identified as potential inhibitors of human topoisomerase I (Hu Topo I), a validated anticancer target . Handling and Safety This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B12834160 2-(fluoromethyl)-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

2-(fluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H7FN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)

InChI Key

SUCVFLDSLQTTCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CF

Origin of Product

United States

Synthetic Methodologies for 2 Fluoromethyl 1h Benzo D Imidazole and Its Analogs

Direct Synthetic Approaches to 2-(Fluoromethyl)-1H-benzo[d]imidazole

Direct synthetic methods for the formation of the this compound core primarily involve the cyclocondensation of ortho-phenylenediamines with suitable fluorinated precursors. These approaches are foundational in benzimidazole (B57391) synthesis and can be adapted for the introduction of the fluoromethyl group.

Condensation Reactions with o-Phenylenediamines

The Phillips-Ladenburg synthesis, a classical method for benzimidazole formation, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions wikipedia.orgcolab.wssemanticscholar.orgresearchgate.net. For the synthesis of this compound, this would typically involve the reaction of o-phenylenediamine with monofluoroacetic acid. The reaction proceeds via the formation of an initial amide linkage, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final benzimidazole ring system wikipedia.org.

While direct literature detailing the specific reaction of o-phenylenediamine with monofluoroacetic acid is not abundant, the general mechanism is well-established. The reaction conditions often require elevated temperatures and strong acids like hydrochloric acid or polyphosphoric acid to drive the dehydration step acs.orgnih.gov.

A variation of this approach involves the use of esters of fluoroacetic acid, such as ethyl fluoroacetate. The reaction with o-phenylenediamine would similarly proceed through initial aminolysis to form an amide intermediate, which then undergoes cyclization.

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine DerivativeCarboxylic Acid/DerivativeCatalyst/ConditionsProductReference
o-PhenylenediamineAcetic AcidMineral Acid2-Methyl-1H-benzo[d]imidazole wikipedia.org
o-PhenylenediamineVarious AldehydesNa2S2O5, Ethanol, Reflux2-Aryl-1H-benzo[d]imidazoles acs.orgnih.gov
4-Fluoro-1,2-phenylenediamineChloroacetic Acid6 M HCl, 95 °C2-(Chloromethyl)-5-fluoro-1H-benzo[d]imidazole

This table presents analogous condensation reactions for the synthesis of substituted benzimidazoles, illustrating the general applicability of the method.

Utilization of Fluorinated Precursors

Beyond simple fluoroacetic acid, other fluorinated precursors can be employed to introduce the fluoromethyl group at the 2-position of the benzimidazole ring. These precursors are often more reactive and may allow for milder reaction conditions. For instance, the condensation of o-phenylenediamines with fluorinated nitriles, such as fluoroacetonitrile, can yield the corresponding 2-(fluoromethyl)benzimidazoles. This approach is analogous to the synthesis of 2-(trifluoromethyl)benzimidazoles from trifluoroacetonitrile researcher.life. The reaction likely proceeds through the formation of an imidamide intermediate, followed by intramolecular cyclization researcher.life.

Another strategy involves the use of fluorinated imidates or orthoesters. These reagents can react with o-phenylenediamines under relatively mild conditions to afford the desired benzimidazole derivatives. The synthesis of various 2-substituted benzimidazoles has been reported using this methodology nih.gov.

Catalytic Synthesis of Fluoromethyl-Benzimidazoles

Catalytic methods offer significant advantages over traditional synthetic routes, including higher efficiency, milder reaction conditions, and greater functional group tolerance. Both transition metal and Lewis acid catalysis have been explored for the synthesis of benzimidazole derivatives.

Palladium-Catalyzed C-X/C-N Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds in heterocyclic synthesis. An efficient one-pot method for the synthesis of 2-fluoromethylbenzimidazoles has been demonstrated using a (Ph3P)2PdCl2 catalyst colab.ws. This method involves the treatment of 2,2,2-trifluoro-N-arylacetimidoyl chlorides with 1,2-phenylenediamines in dry THF. The reaction proceeds via a palladium-catalyzed C-Cl bond activation followed by C-N bond formation, leading to the desired product in high yields with good functional group diversity colab.ws. This single-step procedure avoids the need for additional additives or oxidizing agents, simplifying the purification process colab.ws.

The proposed mechanism involves the oxidative addition of the imidoyl chloride to the Pd(0) species, followed by coordination of the o-phenylenediamine and subsequent reductive elimination to form an N-(2-aminophenyl)acetimidamide intermediate. This intermediate is then activated by the palladium catalyst to undergo intramolecular cyclization, yielding the 2-fluoromethyl-1H-benzo[d]imidazole colab.ws.

Lewis Acid Catalysis in Benzimidazole Formation

Lewis acids can effectively catalyze the condensation and cyclization of o-phenylenediamines with carbonyl compounds or their equivalents. While specific examples for this compound are not extensively documented, the use of Lewis acids in the synthesis of other benzimidazole derivatives suggests its applicability. For instance, erbium triflate (Er(OTf)3) has been used as a catalyst for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions, highlighting the potential for milder and more efficient reactions researchgate.net. Other Lewis acids such as scandium triflate (Sc(OTf)3) have also been shown to be effective catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes.

The role of the Lewis acid is to activate the carbonyl group (or its equivalent) of the fluorinated precursor, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. This facilitates the initial condensation step and subsequent cyclization to form the benzimidazole ring. The use of fluorous Lewis acid catalysts has also been explored, which can be recycled, contributing to the sustainability of the process mdpi.com.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of benzimidazole derivatives researchgate.netrsc.orgresearchgate.netsemanticscholar.org. The condensation of o-phenylenediamines with carboxylic acids or aldehydes can be efficiently carried out under microwave irradiation, often in the absence of a solvent or in environmentally benign solvents like water or ethanol nih.govsemanticscholar.org.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields researcher.lifenih.govacs.org. The use of ultrasound has been reported for the synthesis of 2-arylbenzimidazole derivatives and polyfluoro-pyrimido[1,2-a]benzimidazole derivatives, suggesting its potential for the synthesis of this compound researcher.lifenih.govnih.govacs.org.

Solvent-free synthesis, or performing reactions in greener solvents like water, is a key aspect of green chemistry researchgate.net. The condensation of o-phenylenediamine with aldehydes to form benzimidazoles has been successfully carried out under solvent-free conditions, often with catalytic amounts of a reusable catalyst nih.govresearchgate.net. These methods reduce the use of volatile organic compounds (VOCs) and simplify product isolation.

Table 2: Green Chemistry Approaches in Benzimidazole Synthesis

Green Chemistry PrincipleMethodologySubstratesAdvantagesReference
Alternative Energy Sources Microwave Irradiationo-Phenylenediamines, NitrilesHigh yields, short reaction times, clean reaction profiles researchgate.net
Ultrasound Irradiation2-Haloanilines, Sodium azide, AldehydesEnvironmentally benign, efficient, catalyst reusability researcher.life
Solvent-Free Conditions Grinding/Solid-Phaseo-Phenylenediamines, AldehydesReduced waste, simple work-up nih.gov
Use of Greener Solvents Watero-Phenylenediamines, AldehydesEnvironmentally friendly, safe nih.gov
Catalyst Reusability Fluorous Lewis Acid CatalysisAlcohols, Carboxylic acidsCatalyst can be recovered and reused mdpi.com

This table provides an overview of green chemistry principles that can be applied to the synthesis of this compound and its analogs.

Derivatization Strategies for this compound

The strategic derivatization of this compound allows for the fine-tuning of its molecular properties. Key sites for modification include the nitrogen atom of the imidazole (B134444) ring, the fused benzene (B151609) ring, and the fluoromethyl substituent at the 2-position.

The presence of a reactive NH group in the imidazole ring of this compound offers a straightforward handle for various N-functionalization reactions, primarily through alkylation and arylation.

N-Alkylation: The substitution at the N-1 position of the benzimidazole ring is known to positively influence chemotherapeutic efficacy semanticscholar.org. N-alkylation of benzimidazoles is a common strategy to introduce diverse functionalities. This can be achieved by reacting the parent benzimidazole with a range of alkylating agents. For instance, N-methylated indolylbenzimidazole has been synthesized by treating the starting benzimidazole with sodium hydride followed by methyl iodide nih.gov. A similar approach can be envisioned for this compound, where deprotonation of the imidazole NH with a suitable base like sodium hydride, followed by quenching with an alkyl halide (e.g., methyl iodide, ethyl bromide), would yield the corresponding N-alkylated derivative. Microwave-assisted synthesis has also been reported as an efficient and environmentally friendly method for the preparation of 1,2-disubstituted benzimidazoles nih.gov.

N-Arylation: The introduction of an aryl group at the N-1 position can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not prevalent in the reviewed literature, general methods for the N-arylation of benzimidazoles are well-established. These reactions typically involve the coupling of the benzimidazole with an aryl halide or triflate in the presence of a suitable catalyst and ligand system . For example, 1-phenyl-1H-benzo[d]imidazole has been synthesized by reacting 1H-benzimidazole with fluorobenzene in the presence of cesium carbonate under microwave irradiation nih.gov.

Reagent ClassSpecific Reagent ExamplePotential Product
Alkyl HalideMethyl Iodide1-Methyl-2-(fluoromethyl)-1H-benzo[d]imidazole
Alkyl HalideEthyl Bromide1-Ethyl-2-(fluoromethyl)-1H-benzo[d]imidazole
Aryl HalidePhenyl Iodide1-Phenyl-2-(fluoromethyl)-1H-benzo[d]imidazole
Aryl Halide4-Chloropyridine1-(Pyridin-4-yl)-2-(fluoromethyl)-1H-benzo[d]imidazole

This table presents potential products based on general N-alkylation and N-arylation reactions of benzimidazoles.

The benzene portion of the benzimidazole ring system is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The positions 5 and 6 are generally the most reactive sites for such substitutions tandfonline.com.

Nitration: The nitration of benzimidazoles can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction typically leads to the formation of 5-nitro or 6-nitro derivatives youtube.com. In some cases, nitration can also occur at the 4- or 7-positions, particularly if the 5- and 6-positions are already substituted semanticscholar.orgtandfonline.comtandfonline.com. For this compound, treatment with a nitrating mixture would be expected to yield a mixture of 5-nitro- and 6-nitro-2-(fluoromethyl)-1H-benzo[d]imidazole. Ozone-mediated nitration with nitrogen dioxide has also been reported for the formation of 1-nitrobenzimidazoles nih.gov.

Halogenation: Halogenation of the benzimidazole ring can be accomplished using various halogenating agents. Bromination can be carried out using bromine in acetic acid, while N-halosuccinimides (e.g., NBS, NCS) in chloroform are also effective semanticscholar.orgtandfonline.comtandfonline.com. These reactions typically result in substitution at the 5- and/or 6-positions. For example, halogenation of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles has been shown to occur at the 6(5) position semanticscholar.orgtandfonline.comtandfonline.com.

Sulfonation: While less common, sulfonation of the benzimidazole ring can be achieved, leading to the formation of benzimidazole-sulfonic acids. For instance, 1-methyl-1H-benzo[d]imidazole-2-sulfonic acid is a known compound. The introduction of a sulfonyl group can be a key step in the synthesis of various biologically active benzimidazole-sulfonyl hybrids nih.govresearchgate.net.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for attaching substituents to aromatic rings wikipedia.orgnih.gov. However, these reactions are generally not effective with strongly deactivated benzene rings masterorganicchemistry.com. Given the electron-withdrawing nature of the imidazole ring, Friedel-Crafts reactions on the benzene portion of benzimidazole can be challenging. Intramolecular Friedel-Crafts reactions, however, can be successful for the synthesis of polycyclic compounds containing a benzimidazole moiety masterorganicchemistry.com.

ReactionReagentsPotential Product(s)
NitrationHNO₃ / H₂SO₄5-Nitro-2-(fluoromethyl)-1H-benzo[d]imidazole and 6-Nitro-2-(fluoromethyl)-1H-benzo[d]imidazole
BrominationBr₂ / Acetic Acid5-Bromo-2-(fluoromethyl)-1H-benzo[d]imidazole and/or 6-Bromo-2-(fluoromethyl)-1H-benzo[d]imidazole
ChlorinationN-Chlorosuccinimide5-Chloro-2-(fluoromethyl)-1H-benzo[d]imidazole and/or 6-Chloro-2-(fluoromethyl)-1H-benzo[d]imidazole
SulfonationH₂SO₄ / SO₃This compound-5-sulfonic acid and/or this compound-6-sulfonic acid

This table presents potential products based on general electrophilic aromatic substitution reactions of benzimidazoles.

The fluoromethyl group at the 2-position of the benzimidazole ring also presents opportunities for chemical modification, although these transformations are less commonly reported compared to reactions at the ring atoms.

Nucleophilic Substitution: The fluorine atom in the fluoromethyl group is generally a poor leaving group for nucleophilic substitution reactions. However, related 2-(chloromethyl)benzimidazoles are known to undergo nucleophilic substitution with various nucleophiles, such as amines researchgate.net. It is conceivable that under forcing conditions or with appropriate activation, the fluorine atom could be displaced by a stronger nucleophile. The proton on the difluoromethyl group is noted to be more acidic, allowing for selective deprotonation and further functionalization ossila.com.

Oxidation: While specific oxidation of the 2-(fluoromethyl) group in benzimidazole is not well-documented, oxidation of alkyl side chains on aromatic rings is a common transformation. Depending on the reaction conditions, the fluoromethyl group could potentially be oxidized to a formyl or carboxylic acid group, although the stability of the resulting α-fluoro carbonyl compounds would need to be considered.

Reaction TypeReagent ExamplePotential Product
Nucleophilic SubstitutionSodium Azide (under forcing conditions)2-(Azidomethyl)-1H-benzo[d]imidazole
OxidationPotassium Permanganate2-Formyl-1H-benzo[d]imidazole or 1H-Benzo[d]imidazole-2-carboxylic acid

This table presents potential transformations of the fluoromethyl group based on the reactivity of related functional groups.

Advanced Spectroscopic Characterization of 2 Fluoromethyl 1h Benzo D Imidazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 2-(fluoromethyl)-1H-benzo[d]imidazole, offering insights into the proton, carbon, and fluorine environments within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the fluoromethyl group (CH₂F) exhibit a characteristic signal. This signal appears as a doublet due to coupling with the adjacent fluorine atom. Research indicates the chemical shift for this methylene (B1212753) signal is approximately 5.64 ppm, with a geminal proton-fluorine coupling constant (²JH-F) of around 47.5 Hz. mdpi.com

The protons on the benzimidazole (B57391) ring typically appear in the aromatic region of the spectrum, generally between 7.0 and 7.8 ppm. rsc.org The exact chemical shifts and multiplicities depend on the solvent and substitution pattern. For the unsubstituted benzimidazole core, the protons at positions 4, 5, 6, and 7 would present as two symmetrical multiplets. rsc.org The broad signal corresponding to the N-H proton of the imidazole (B134444) ring is also observable, often appearing far downfield, typically above 12.0 ppm in a solvent like DMSO-d₆. rsc.org

Table 1: ¹H NMR Spectral Data for this compound Moiety Interactive data table. Click on headers to sort.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
CH₂F ~5.64 Doublet (d) ²JH-F ≈ 47.5 mdpi.com
Ar-H (Benzene Ring) ~7.0 - 7.8 Multiplet (m) N/A rsc.org

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The carbon of the fluoromethyl group (CH₂F) is significantly influenced by the attached fluorine, resulting in a doublet signal due to one-bond carbon-fluorine coupling (¹JC-F). In a related derivative, this coupling constant was found to be 165.5 Hz. mdpi.com

The C-2 carbon of the benzimidazole ring, being directly attached to the fluoromethyl substituent, also experiences coupling, but over two bonds (²JC-F). Literature data for 2-(fluoromethyl)-1H-benzimidazole places this signal at approximately 148.6 ppm, appearing as a doublet with a coupling constant (²JC-F) of 19.7 Hz. mdpi.com Other aromatic carbons of the benzene (B151609) ring typically resonate in the range of 110-140 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound Interactive data table. Click on headers to sort.

Carbon Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
C-2 ~148.6 Doublet (d) ²JC-F ≈ 19.7 mdpi.com
CH₂F ~76.8 Doublet (d) ¹JC-F ≈ 165.5 mdpi.com
Aromatic Carbons ~110 - 140 Singlet (s) N/A rsc.org

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For 2-(fluoromethyl)-1H-benzimidazole, the ¹⁹F NMR spectrum shows a single signal for the fluoromethyl group. This signal is split into a triplet due to coupling with the two adjacent methylene protons (²JF-H). The reported chemical shift for this signal is approximately -213.92 ppm. mdpi.com The triplet multiplicity confirms the presence of the -CH₂F group.

Table 3: ¹⁹F NMR Spectral Data for this compound Interactive data table. Click on headers to sort.

Fluorine Group Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information on the functional groups and bond vibrations within this compound.

The IR spectrum of benzimidazole derivatives shows several characteristic bands. A broad band in the region of 3200-3000 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring. rsc.orgnih.gov Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. mdpi.com The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system usually appear in the 1620-1450 cm⁻¹ region. rsc.orgnih.gov The C-F stretching vibration is a strong absorption band typically found in the 1100-1000 cm⁻¹ range. Out-of-plane C-H bending vibrations for the substituted benzene ring are prominent in the 900-700 cm⁻¹ region, with a strong band around 740 cm⁻¹ being characteristic of the ortho-disubstituted benzene moiety of the benzimidazole core. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound Interactive data table. Click on headers to sort.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Reference
N-H Stretch 3200 - 3000 Broad rsc.org, nih.gov
Aromatic C-H Stretch 3100 - 3000 Medium-Weak mdpi.com
C=N / C=C Stretch 1620 - 1450 Medium-Strong rsc.org, nih.gov
C-F Stretch 1100 - 1000 Strong N/A

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The benzimidazole system contains a conjugated π-electron system, which gives rise to characteristic absorption bands. Typically, benzimidazole derivatives exhibit two or three absorption bands in the UV region corresponding to π → π* transitions. researchgate.net For the parent 1H-benzimidazole, these transitions occur around 243 nm, 274 nm, and 279 nm. nih.gov The introduction of the fluoromethyl group at the C-2 position is expected to have a minor effect on the position of these absorption maxima (λmax). The electronic spectrum confirms the presence of the benzimidazole chromophore.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₈H₇FN₂), the molecular ion peak [M]⁺ would be expected at m/z 150.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision, which serves to confirm the elemental composition. For a related compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, the [M+H]⁺ ion was observed at m/z 225.1040, which was in excellent agreement with the calculated value of 225.1039 for the formula C₁₁H₁₄FN₂O₂⁺. mdpi.com A similar analysis for this compound would yield a calculated m/z of 151.0671 for the [M+H]⁺ ion (C₈H₈FN₂⁺), providing unambiguous confirmation of its molecular formula. The fragmentation pattern would likely involve the loss of the CH₂F group and subsequent breakdown of the benzimidazole ring. rsc.org

Table of Compounds

Compound Name
This compound
2-(chloromethyl)-1H-benzo[d]imidazole
2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that X-ray crystallography data for the specific compound this compound is not publicly available. While the synthesis and spectroscopic characterization of this compound have been reported, its crystal structure has not been determined or deposited in accessible databases such as the Cambridge Structural Database (CSD).

In contrast, extensive crystallographic studies have been conducted on the closely related analogue, 2-(trifluoromethyl)-1H-benzo[d]imidazole. These studies reveal detailed information about its solid-state structure, including crystal system, space group, unit cell dimensions, and intermolecular interactions. For instance, the crystal structure of 2-(trifluoromethyl)-1H-benzimidazole has been reported to be in the orthorhombic space group Pbcm, with the asymmetric unit containing two half-molecules. nih.govresearchgate.net The molecules are connected by N—H⋯N hydrogen bonds, forming chains, and exhibit disorder in the trifluoromethyl group. nih.govresearchgate.netnih.gov

Similarly, crystal structures of other fluorinated benzimidazole derivatives, such as those with fluorine substitutions on the phenyl ring or different substituents at the 2-position, are well-documented. nih.govuni.lumdpi.com These studies provide valuable insights into how fluorine substitution influences crystal packing and intermolecular interactions, including hydrogen bonding and π–π stacking. uni.lu

However, without experimental X-ray diffraction data for this compound, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and intermolecular contacts, cannot be provided. The generation of a data table and a detailed discussion of its specific crystallographic features is therefore not possible at this time. Further research involving the crystallization and X-ray diffraction analysis of this compound is required to elucidate its three-dimensional structure in the solid state.

Computational and Theoretical Investigations of 2 Fluoromethyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. niscpr.res.in For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have proven reliable in correlating theoretical data with experimental results. researchgate.netirjweb.com

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation (the ground state). nih.gov This process involves systematically adjusting the positions of the atoms until the net forces on all atoms are close to zero, thus locating a minimum on the potential energy surface. For 2-(fluoromethyl)-1H-benzo[d]imidazole, this would involve calculating the total energy for numerous geometric arrangements to identify the most stable structure. The resulting optimized geometry provides a theoretical three-dimensional model of the molecule. Studies on similar benzimidazole structures confirm that methods like DFT/B3LYP successfully predict their optimized geometries. irjweb.com

Once the ground state geometry is optimized, key structural parameters can be extracted and analyzed. These parameters include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by sets of atoms). This analysis reveals the precise spatial arrangement of the molecule.

For the benzimidazole core, the calculated bond lengths and angles are expected to be consistent with its aromatic and heterocyclic nature. For example, C-C bonds within the benzene (B151609) ring would exhibit lengths intermediate between single and double bonds, and the C=N bond in the imidazole (B134444) ring would show characteristic double-bond character. mdpi.com The fluoromethyl group introduces specific parameters, such as the C-F bond length and the C-C-F bond angle, which are critical to its chemical behavior.

Below is a representative table of the types of structural parameters that would be determined from a DFT optimization of this compound.

ParameterAtoms InvolvedCalculated Value (Illustrative)
Bond LengthC-F~1.38 Å
Bond LengthC(2)-CH2~1.50 Å
Bond LengthN(1)-C(2)~1.38 Å
Bond LengthC(2)-N(3)~1.32 Å
Bond AngleF-C-H~109.5°
Bond AngleC(2)-C-F~111.0°
Bond AngleN(1)-C(2)-N(3)~112.0°
Dihedral AngleN(1)-C(2)-C-FVariable (defines conformation)

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations provide several tools to analyze this structure in detail.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net In computational studies of benzimidazole derivatives, the HOMO is often found to be distributed over the electron-rich benzimidazole ring system, while the LUMO's location can vary depending on the substituents. For this compound, the electron-withdrawing nature of the fluorine atom would likely influence the energies and distributions of these orbitals.

The following table illustrates the kind of data obtained from an FMO analysis.

ParameterEnergy (eV) (Illustrative)
HOMO Energy-6.45
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)4.95

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is colored based on the electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them sites for protonation and electrophilic interaction. The area around the fluorine atom would also be electron-rich. In contrast, the hydrogen atom attached to the imidazole nitrogen (N-H) would be a region of positive potential (blue), indicating its acidic character.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units. researchgate.netniscpr.res.in This method allows for the study of charge transfer, charge delocalization, and hyperconjugative interactions.

An illustrative NBO analysis table is shown below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Illustrative)
LP(1) N1π(C4-C9)~25.5
π(C5-C6)π(C7-C8)~20.1
LP(1) Fσ*(C-H)~5.2

Prediction and Correlation of Spectroscopic Parameters

Theoretical calculations are essential for predicting and interpreting the spectroscopic characteristics of a molecule. These computational methods can provide valuable insights that complement experimental findings.

Although experimental values for ¹H and ¹³C NMR have been reported for this compound, a detailed theoretical calculation and correlation study is not available in the reviewed literature. mdpi.com Such a study would typically involve the use of the Gauge-Including Atomic Orbital (GIAO) method within DFT to calculate the magnetic shielding tensors and predict the chemical shifts.

A comparative analysis between the reported experimental data and calculated values would be crucial for validating the computational model. For instance, the experimental ¹H NMR spectrum shows the methylene (B1212753) protons of the fluoromethyl group as a doublet at 5.64 ppm with a coupling constant (²JH-F) of 47.5 Hz. mdpi.com The ¹³C NMR spectrum shows the C-2 carbon of the benzimidazole ring as a doublet at 148.6 ppm with a coupling constant (²JCF) of 19.7 Hz, and the ¹⁹F NMR signal appears at -213.92 ppm. mdpi.com A theoretical study would aim to reproduce these values and provide a deeper understanding of the electronic environment of each nucleus.

Table 1: Reported Experimental NMR Data for this compound mdpi.com

NucleusChemical Shift (ppm)Coupling Constant (Hz)
¹H (CH₂)5.64²JH-F = 47.5
¹³C (C-2)148.6²JCF = 19.7
¹⁹F-213.92-

This table presents experimentally observed data. Theoretical values from a dedicated computational study are not available.

Detailed theoretical calculations of the Infrared (IR) and Ultraviolet-Visible (UV) spectra for this compound have not been found in the existing literature. A computational analysis would typically involve frequency calculations at the same level of theory as the geometry optimization to predict the IR spectrum. The resulting vibrational modes would be assigned to specific bond stretches, bends, and torsions within the molecule.

For the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed to determine the electronic transition energies and oscillator strengths. This would allow for the prediction of the absorption maxima (λmax) and a correlation with the types of electronic transitions occurring, such as π→π* or n→π* transitions.

Solvent Effects on Electronic and Spectroscopic Properties using Continuum Models

The influence of different solvents on the electronic and spectroscopic properties of this compound has not been specifically investigated in the available literature. Such a study would typically use continuum solvation models, like the Polarizable Continuum Model (PCM), to simulate the solvent environment. These calculations would provide insights into how the polarity of the solvent affects the molecule's geometry, electronic structure, and spectroscopic signatures (NMR, IR, and UV). For example, changes in the position of absorption bands (solvatochromism) could be predicted and rationalized.

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

There is no specific research available detailing the non-linear optical (NLO) properties of this compound. The investigation of NLO properties involves calculating the first-order hyperpolarizability (β) to assess the material's potential for applications in optoelectronics. DFT calculations are a common tool for predicting these properties. Such a study on this compound would provide values for its dipole moment, polarizability, and hyperpolarizability, which are key indicators of NLO activity. nih.gov

Chemical Reactivity and Transformational Pathways of 2 Fluoromethyl 1h Benzo D Imidazole

Reactions Involving the Fluoromethyl Group

The fluoromethyl group (-CH₂F) is a unique functional handle. The high electronegativity of the fluorine atom polarizes the C-F bond, making the methylene (B1212753) carbon electrophilic. However, the exceptional strength of the C-F bond often renders the group resistant to substitution compared to its heavier halogen analogues.

The carbon atom of the fluoromethyl group is susceptible to attack by nucleophiles, which would lead to the displacement of the fluoride (B91410) ion. In practice, the C-F bond is the strongest single bond to carbon, making such substitutions challenging. Direct displacement of fluoride from an aliphatic carbon typically requires harsh reaction conditions or specific activation methods.

In contrast, the analogous compound, 2-(chloromethyl)-1H-benzimidazole, readily undergoes nucleophilic substitution reactions. The C-Cl bond is significantly weaker and more polarizable than the C-F bond, making the chloride a much better leaving group. For instance, 2-(chloromethyl)-1H-benzimidazole and its N-methylated derivatives react with a variety of nucleophiles, such as aromatic amines, to yield N-substituted aminomethyl products. srrjournals.comacs.org These reactions often proceed under reflux in solvents like ethanol, sometimes with the addition of a base such as potassium carbonate or potassium hydroxide (B78521) to facilitate the reaction. srrjournals.comresearchgate.net

The expected reactivity of the fluoromethyl group is therefore low. Successful displacement would likely require strong, soft nucleophiles and potentially high temperatures or phase-transfer catalysis to enhance the nucleophilicity of the attacking species while solvating the fluoride leaving group.

Table 1: Illustrative Nucleophilic Substitution Reactions of 2-(Chloromethyl)-1H-benzimidazole Analogues This table presents reactions of the more reactive chloro-analogue to illustrate the types of transformations that are difficult for 2-(fluoromethyl)-1H-benzo[d]imidazole.

Starting Material Nucleophile Conditions Product Reference
2-(Chloromethyl)-1H-benzimidazole Various substituted aromatic amines Ethanol, KI, reflux; then KOH N-((1H-benzo[d]imidazol-2-yl)methyl)anilines srrjournals.com
2-(Chloromethyl)-1H-benzimidazole Substituted primary aromatic amines Ethanol, KI, reflux; then KOH 2-((Arylamino)methyl)-1H-benzimidazoles acs.org
2-(Chloromethyl)-1H-benzimidazole 3-Chloro-4-fluoroaniline DMF, K₂CO₃, KI, reflux N-((1H-benzo[d]imidazol-2-yl)methyl)-3-chloro-4-fluoroaniline researchgate.net

Reactivity at the Benzimidazole (B57391) Nitrogen Atoms (N1 and N3)

The benzimidazole core contains two nitrogen atoms. The N1 atom bears a proton and is part of a secondary amine-like system within the aromatic ring, exhibiting both acidic and nucleophilic character. The N3 atom is a pyridine-like, sp²-hybridized nitrogen that is primarily a nucleophilic and basic site. In the neutral molecule, these two nitrogens are in tautomeric equilibrium.

The N1-H proton is weakly acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate the benzimidazolide (B1237168) anion. This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides in classic alkylation and acylation reactions. nih.govnih.gov

In a typical N-alkylation, the benzimidazole is treated with a base such as NaH in an aprotic polar solvent like DMF, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govnih.gov Acylation follows a similar pathway using acylating agents like acetyl chloride or benzoyl chloride. The reaction generally proceeds regioselectively at the deprotonated nitrogen. For an unsubstituted benzimidazole, this leads to the N1-substituted product. The presence of the 2-(fluoromethyl) group, being electron-withdrawing, would be expected to slightly increase the acidity of the N1-H proton while decreasing the nucleophilicity of the N3 nitrogen.

Table 2: General Conditions for N-Alkylation/Acylation of Benzimidazoles

Reaction Type Reagents Conditions General Product Reference

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the benzimidazole system can undergo aromatic substitution reactions, though its reactivity is heavily influenced by the fused imidazole (B134444) ring. The imidazole portion acts as an ortho-, para-directing group but deactivates the benzene ring towards electrophilic attack due to the electron-withdrawing nature of the pyridine-like N3 atom, especially under the acidic conditions often used for electrophilic substitution.

If electrophilic substitution does occur, it is predicted to favor the 4-, 5-, 6-, and 7-positions. Studies on related benzimidazole derivatives show that substitution often occurs at the 5- and 6-positions, which are para to the ring-fusion carbons and electronically analogous to the ortho/para positions of aniline. longdom.org For example, bromination of 2-amino-1-methylbenzimidazole (B158349) yields a mixture of 5-bromo and 6-bromo products. longdom.org The electron-withdrawing 2-(fluoromethyl) substituent would further deactivate the entire heterocyclic system towards electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on the benzimidazole benzene ring is uncommon unless the ring is activated by strongly electron-withdrawing groups, such as a nitro group, at an appropriate position. nih.gov

Cyclocondensation and Annulation Reactions Involving the Benzimidazole Core

Cyclocondensation and annulation reactions involve the formation of new rings fused to the existing benzimidazole structure. These transformations typically require a benzimidazole derivative with a reactive side chain at the C2 position that can participate in ring-forming reactions.

While direct participation of the fluoromethyl group in cyclocondensation is unlikely due to its low reactivity, it can be seen as a precursor to more reactive functionalities. For example, conversion to a hydroxymethyl or carbonyl group would open up numerous possibilities. Analogous compounds with reactive C2 side chains, such as 2-phenacyl-1H-benzimidazole (which has a -CH₂C(=O)Ph group), are known to undergo cyclocondensation. This compound reacts with aroylhydrazines to form a new pyrazole (B372694) ring, yielding 2-(pyrazol-4-yl)benzimidazoles. osi.lv Similarly, it reacts with o-aminothiophenol in an oxidative cyclocondensation to produce 1,4-benzothiazine derivatives fused indirectly to the benzimidazole core. osi.lv These examples demonstrate the utility of a C2-methylene group as a key linker in building more complex heterocyclic systems.

Table 3: Annulation Reactions Using C2-Substituted Benzimidazole Analogues

Benzimidazole Reactant Co-reactant Product Class Reference
2-Phenacyl-1H-benzimidazole Aroylhydrazines 2-(Pyrazol-4-yl)-1H-benzimidazoles osi.lv
2-Aroylmethyl-1H-benzimidazoles o-Aminothiophenol 3-Aryl-2-(2-benzimidazolyl)-4H-1,4-benzothiazines osi.lv

Advanced Applications of 2 Fluoromethyl 1h Benzo D Imidazole in Materials Science and Catalysis

Applications in Functional Materials

The unique combination of the benzimidazole (B57391) scaffold and the electron-withdrawing fluoromethyl group in 2-(fluoromethyl)-1H-benzo[d]imidazole underpins its potential in a variety of functional materials. These applications leverage the compound's anticipated optical, electronic, and electrochemical properties.

Optical Waveguide Properties and Material Design

Benzimidazole derivatives are recognized for their potential in creating organic optical waveguides, which are essential components in photonic integrated circuits for light transmission. acs.orgmdpi.com The design of these materials often relies on a donor-acceptor-donor (D-A-D) architecture, where the benzimidazole moiety can function as a strong electron acceptor. acs.orgmdpi.com This arrangement facilitates intramolecular charge transfer (ICT), which is crucial for modulating the material's energy bandgap and achieving luminescence over a wide spectral range. acs.orgmdpi.com

The introduction of a fluoromethyl group at the 2-position of the benzimidazole core is expected to enhance its acceptor character, a desirable trait for optical waveguide materials. While direct studies on the optical waveguide properties of this compound are not extensively documented, research on related fluorinated polymers, such as fluorinated polyimides, demonstrates that fluorine substitution can lead to a reduction in optical propagation losses. mdpi.comresearchgate.net The C-F bond, being less prone to absorbing light in the near-infrared region compared to C-H bonds, contributes to improved transparency. This suggests that materials incorporating this compound could exhibit lower optical losses, a critical parameter for efficient light transport in waveguides.

The design of functional optical materials often involves creating crystalline structures with specific morphologies, such as needle-shaped crystals, which are suitable for guiding light. acs.org The N-H group in the benzimidazole ring facilitates self-assembly through intermolecular hydrogen bonding, which is instrumental in forming well-defined crystalline structures. acs.org The presence of fluorine can introduce additional non-covalent interactions, such as C-F···π interactions, which can further influence the crystal packing and the dimensionality of the resulting structures. mdpi.com

Table 1: Potential Effects of 2-(Fluoromethyl) Substitution on Benzimidazole-Based Optical Waveguide Materials

PropertyInfluence of 2-(Fluoromethyl) Group
Electron Acceptor Strength Enhanced due to the inductive effect of fluorine.
Intramolecular Charge Transfer Potentially increased, leading to tunable emission.
Optical Loss Likely reduced due to lower absorption of C-F bonds.
Crystal Packing Influenced by additional C-F···π and hydrogen bonding interactions.

Potential in Organic Electronics (e.g., OLEDs, Organic Solar Cells)

The field of organic electronics has seen significant advancements through the development of novel materials for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Benzimidazole derivatives have been explored as components in these devices due to their favorable electronic properties. acs.orgnih.gov

In the context of OSCs, a recent study highlighted the pivotal role of fluorination on the benzimidazole core of non-fullerene acceptors (NFAs). nih.govfigshare.comresearchgate.netfigshare.com By systematically varying the degree of fluorination, researchers were able to fine-tune the energy levels, molecular packing, and crystallinity of the acceptor molecules. nih.gov This optimization led to enhanced power conversion efficiencies (PCEs), with a ternary blend achieving a remarkable PCE of 19.43%. nih.gov The study underscores that fluorination of the benzimidazole core is a key strategy for improving the performance of OSCs by facilitating efficient exciton (B1674681) dissociation, accelerating charge transport, and minimizing charge recombination. nih.gov While this research focused on peripheral fluorination, it provides strong evidence for the beneficial effects of fluorine incorporation in benzimidazole-based materials for OSCs. The 2-(fluoromethyl) group, with its strong electron-withdrawing nature, could similarly be employed to modulate the electronic properties of materials for organic solar cells.

For OLEDs, the design of efficient emitter and host materials is crucial. While specific research on this compound in OLEDs is limited, the fundamental properties of fluorinated benzimidazoles suggest their potential. The introduction of fluorine can lower the HOMO and LUMO energy levels of the material, which can be advantageous for charge injection and transport balance in OLEDs. Furthermore, the strong C-F bond can enhance the thermal and photochemical stability of the materials, leading to longer device lifetimes.

Electrochromic Materials

Electrochromic materials, which change their optical properties in response to an applied voltage, have applications in smart windows, displays, and sensors. Polymers containing benzimidazole units have been investigated for their electrochromic properties. In these systems, the benzimidazole moiety typically serves as the electron-accepting unit within a donor-acceptor type polymer. researchgate.net

Role in Catalysis and Ligand Design

Benzimidazole derivatives are widely used as ligands in coordination chemistry and catalysis due to their ability to coordinate with a variety of transition metals. researchgate.net The resulting metal complexes have shown activity in a range of catalytic reactions. The electronic properties of the benzimidazole ligand can be tuned by introducing substituents, which in turn influences the catalytic activity of the metal center.

The 2-(fluoromethyl) group, with its strong inductive electron-withdrawing effect, can significantly modulate the electronic properties of the benzimidazole ligand. This can lead to the formation of more stable metal complexes and can also affect the reactivity of the catalytic center. For example, in redox-catalysis, a more electron-deficient ligand can stabilize higher oxidation states of the metal, potentially opening up new reaction pathways.

While specific catalytic applications of this compound are not extensively reported, the broader field of fluorinated ligands provides some insights. For instance, fluorinated ligands have been used in various catalytic transformations where they have been shown to enhance catalyst stability and selectivity. mdpi.com The unique electronic and steric properties of the 2-(fluoromethyl) group make it an attractive substituent for the design of new ligands for a wide array of catalytic applications, from cross-coupling reactions to asymmetric catalysis.

Development as Chemosensors

The development of selective and sensitive chemosensors for the detection of specific ions and molecules is a crucial area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The benzimidazole scaffold has proven to be a versatile platform for the design of fluorescent chemosensors.

Fluoride (B91410) Ion Detection using Benzimidazole-Based Systems

The detection of fluoride ions (F⁻) is of particular importance due to the narrow window between its beneficial effects at low concentrations and its toxicity at higher levels. Imidazole-based optical sensors have been extensively investigated for fluoride detection due to the strong interaction between the N-H fragment of the imidazole (B134444) ring and the fluoride ion. mdpi.comelsevierpure.com

Benzimidazole derivatives can act as efficient anion sensors for fluoride over a range of other anions. mdpi.com The sensing mechanism often involves a change in the fluorescence or color of the sensor molecule upon binding with the fluoride ion. This interaction can occur through hydrogen bonding between the N-H group of the benzimidazole and the fluoride ion. This binding event can alter the intramolecular charge transfer (ICT) characteristics of the sensor molecule, leading to a detectable optical response. mdpi.com

Studies have shown that the sensitivity and selectivity of benzimidazole-based fluoride sensors can be enhanced by modifying their molecular structure. For instance, increasing the coplanarity of the molecule and introducing electron-withdrawing groups can improve the performance of the sensor. mdpi.com The 2-(fluoromethyl) group in this compound, being a strong electron-withdrawing group, is expected to enhance the acidity of the N-H proton, thereby strengthening the hydrogen bond with the fluoride ion and potentially leading to a more sensitive and selective sensor.

Table 2: Key Features of Benzimidazole-Based Fluoride Sensors

FeatureDescriptionReference
Recognition Site The N-H group of the imidazole ring forms a hydrogen bond with the fluoride ion. mdpi.comelsevierpure.com
Sensing Mechanism Alteration of intramolecular charge transfer (ICT) upon fluoride binding, leading to a change in fluorescence or color. mdpi.com
Performance Enhancement Increased coplanarity and the presence of electron-withdrawing groups can improve sensitivity and selectivity. mdpi.com

Supramolecular Chemistry and Molecular Self-Assembly

The unique structural features of this compound make it a compelling candidate for studies in supramolecular chemistry and molecular self-assembly. The benzimidazole core, with its hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites, provides a robust platform for forming predictable and stable supramolecular structures. nih.gov The introduction of a fluoromethyl group at the 2-position adds another layer of complexity and control over the self-assembly process, primarily through the potential for weak hydrogen bonding and dipole-dipole interactions.

Detailed research into the crystal engineering of benzimidazole derivatives has revealed the critical role of non-covalent interactions in dictating the final solid-state architecture. In related fluorinated benzimidazole compounds, a variety of interactions have been observed, including N-H···O, O-H···N, C-H···F hydrogen bonds, and π-π stacking interactions. mdpi.com These interactions can work in concert to guide the molecules into specific arrangements, such as dimers, chains, and more complex three-dimensional networks. mdpi.com

For this compound, the primary intermolecular interactions governing its self-assembly are expected to be the strong N-H···N hydrogen bonds, a hallmark of benzimidazole chemistry. These interactions typically lead to the formation of one-dimensional chains or tapes. The fluorine atom of the fluoromethyl group can act as a weak hydrogen bond acceptor, participating in C-H···F interactions. mdpi.com While individually weak, these interactions can collectively contribute to the stability and dimensionality of the supramolecular assembly. mdpi.com

While specific crystallographic studies on this compound are not extensively detailed in the public domain, the predictable nature of these non-covalent interactions allows for the rational design of supramolecular architectures. By understanding and controlling these weak interactions, it is possible to engineer materials with desired topologies and, consequently, desired properties for applications in materials science and catalysis.

Interactive Data Table: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Self-Assembly
Hydrogen BondN-H (imidazole)N (imidazole)2.8 - 3.2Primary driving force for chain formation
Hydrogen BondC-H (aromatic/methyl)F (fluoromethyl)3.0 - 3.5Directional control and dimensionality
π-π StackingBenzimidazole RingBenzimidazole Ring3.3 - 3.8Stabilization of layered structures
Dipole-DipoleC-F (fluoromethyl)C-F (fluoromethyl)VariableInfluences packing and orientation

Future Research Directions and Methodological Advancements

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 2-substituted benzimidazoles has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.netikprress.org These methods, however, often require harsh reaction conditions, such as strong acids (hydrochloric acid, p-toluenesulfonic acid) and high temperatures, or the use of oxidizing agents. researchgate.netikprress.org Future research is increasingly focused on developing more efficient, selective, and environmentally benign synthetic routes.

Recent advancements have highlighted the use of novel catalysts and reaction media to streamline benzimidazole (B57391) synthesis. For instance, methods employing microwave irradiation in the presence of alumina-methanesulfonic acid have been shown to produce 2-substituted benzimidazoles in good to excellent yields with significantly reduced reaction times. nih.gov Similarly, the use of metal-organic frameworks (MOFs), such as Ni-MOF, as reusable heterogeneous catalysts offers advantages like easy separation, stability, and environmental friendliness. nih.gov

The direct synthesis of fluoromethylated benzimidazoles presents its own set of challenges. A notable synthesis of a derivative, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, was achieved by reacting its precursor with Selectfluor. mdpi.com This reaction proceeds at 0 °C, offering a milder alternative to traditional fluorination techniques. mdpi.com Another eco-friendly approach for synthesizing related difluoromethyl-substituted polycyclic imidazoles utilizes visible-light-promoted radical cyclization without the need for a metal catalyst or base. ymerdigital.com

Future work in this area will likely concentrate on expanding the substrate scope of these modern methods, improving regioselectivity in the fluorination step, and developing one-pot procedures that combine cyclization and fluoromethylation. The goal is to create a toolbox of synthetic methods that are not only high-yielding but also scalable and sustainable.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives This table is generated based on data from the text and provides a comparative overview of different synthetic methods.

Methodology Catalyst/Reagent Conditions Advantages Disadvantages
Classical Condensation Strong acids (e.g., HCl, PPA) High temperature Well-established Harsh conditions, low yields for some substrates
Oxidative Condensation Oxidizing agents (e.g., Na2S2O5) Reflux in ethanol/water Milder than strong acid methods Use of stoichiometric oxidants
Microwave-Assisted Synthesis Alumina-methanesulfonic acid (AMA) Microwave irradiation Short reaction times (2-18 min), good yields Requires specialized equipment
Heterogeneous Catalysis Nickel(II) Metal-Organic Framework (Ni-MOF) Reflux Reusable catalyst, easy separation, good to excellent yields Catalyst preparation required
Photocatalysis Visible light Additive-, base-, and metal-free Eco-friendly, high yields Substrate-specific

| Electrophilic Fluorination | Selectfluor | 0 °C in MeCN | Mild conditions for fluorination | Precursor synthesis required |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.com For fluorinated benzimidazoles, these computational tools offer a powerful approach to accelerate the design-synthesis-test cycle.

ML models, such as support vector machines (SVM) and random forests (RF), are being developed to predict various properties of benzimidazole derivatives. doi.orgresearchgate.netnih.gov These Quantitative Structure-Property Relationship (QSPR) models can forecast parameters like inhibition efficiencies for corrosion, a known application of benzimidazoles, based on calculated molecular descriptors. doi.orgresearchgate.net By training models on existing data, researchers can design new molecules with potentially high performance before committing to their synthesis. nih.gov

The future in this domain involves creating more accurate and scalable automated ML pipelines that can handle large datasets and diverse molecular properties. chemrxiv.org These tools will enable researchers to perform in silico screening of virtual libraries of 2-(fluoromethyl)-1H-benzo[d]imidazole analogs, prioritizing the most promising candidates for synthesis and experimental validation.

Development of Advanced Materials Based on this compound

The unique electronic and structural properties of the benzimidazole ring, enhanced by fluorination, make this compound a promising building block for advanced materials. Research in this area is expanding beyond biological applications into materials science. uclm.es

Fluorinated benzimidazole derivatives are being investigated for applications in organic electronics. A recent study demonstrated that incorporating fluorinated benzimidazole cores into non-fullerene acceptors (NFAs) for organic solar cells (OSCs) can significantly enhance device performance. acs.org Judicious fluorination was found to tune energy levels, improve molecular packing, and lead to remarkable power conversion efficiencies. acs.orgnih.gov Other benzimidazole derivatives have been synthesized and processed into single crystals that act as optical waveguides, demonstrating their potential in photonics. uclm.es

Another burgeoning field is the creation of metal-organic frameworks (MOFs) using benzimidazole-based ligands. acs.orgosti.govrsc.org These crystalline porous materials have applications in gas storage, separation, and catalysis. osti.gov The synthesis of MOFs from various benzimidazole derivatives has been reported, where the ligand structure dictates the final framework architecture. acs.org While specific MOFs based on this compound have not yet been detailed, this remains a fertile area for exploration. The fluoromethyl group could influence the framework's properties, such as its interaction with guest molecules or its catalytic activity.

Future research will likely focus on the synthesis and characterization of polymers and MOFs incorporating the this compound moiety to explore their potential in solar cells, light-emitting diodes (OLEDs), sensors, and catalytic systems.

Challenges and Opportunities in the Comprehensive Study of Fluoromethylated Benzimidazoles

Despite the significant potential, the comprehensive study of this compound and its analogs faces several challenges that also present opportunities for innovation.

A primary challenge lies in the synthesis. The introduction of the fluoromethyl group can be complex, often requiring specialized reagents and careful control of reaction conditions to achieve good selectivity and avoid side reactions. ikprress.org Developing robust, scalable, and cost-effective synthetic routes is crucial for making these compounds more accessible for widespread research. This challenge, however, drives the opportunity to discover novel synthetic methodologies and fluorinating agents.

Another challenge is the limited understanding of the precise structure-property relationships. While it is known that fluorination can enhance biological activity and material properties, the effects can be highly dependent on the position and number of fluorine atoms. acs.org This provides a significant opportunity for systematic studies that combine synthesis, detailed physicochemical characterization, and computational modeling. Such studies would generate valuable data for building predictive AI/ML models, ultimately enabling a more rational design of fluorinated benzimidazoles for specific applications.

The opportunities presented by this class of compounds are vast. In medicinal chemistry, the fluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, but with altered electronic properties and metabolic stability, potentially leading to drugs with improved efficacy and pharmacokinetic profiles. wikipedia.org In materials science, the polarity and hydrogen-bonding capabilities of the C-F bond can be exploited to control the self-assembly and packing of molecules, leading to novel materials with tailored optical, electronic, and surface properties. acs.orgacs.org The exploration of these opportunities will undoubtedly lead to new discoveries and applications for this compound and the broader family of fluorinated heterocycles.

Q & A

Q. How can substituents influence the physicochemical properties of this compound?

  • Methodological Answer : Substituents like methoxy, chloro, or aryl groups alter electronic and steric properties. For example, methoxy groups enhance solubility in polar solvents, while halogenated substituents increase thermal stability (e.g., melting points >300°C for 5-methyl derivatives) . Systematic substitution studies combined with DFT calculations (B3LYP/6-31G*) can predict electronic effects on reactivity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :
  • ^1H/^13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirm fluoromethyl group integration .
  • IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents affect the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Derivatives with 4-chlorophenyl or 4-bromophenyl groups show enhanced activity against S. aureus (MIC: 2–8 µg/mL) due to increased lipophilicity and membrane disruption .
  • EGFR Inhibition : Substituents like -Cl or -CF₃ at the benzimidazole C5 position improve binding affinity (docking scores: −9.2 to −10.8 kcal/mol) by interacting with hydrophobic pockets in the kinase domain .
  • Experimental Design : Combine SAR studies with in silico docking (AutoDock Vina) and ADMET profiling to prioritize candidates .

Q. What computational approaches are used to resolve contradictions in experimental data for benzimidazole derivatives?

  • Methodological Answer :
  • DFT/Molecular Dynamics (MD) : Analyze substituent effects on corrosion inhibition efficiency. For example, methoxy-substituted derivatives show higher adsorption energies (−45 kcal/mol) on steel surfaces compared to halogenated analogs .
  • Data Contradiction Analysis : Discrepancies in biological activity (e.g., variable MIC values) can arise from assay conditions (pH, inoculum size). Validate via dose-response curves and replicate studies .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

  • Methodological Answer :
  • Catalyst Screening : Nano-SiO₂ catalysts improve regioselectivity in alkylation reactions (e.g., 88% yield for 2-(butylthio) derivatives) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N1-alkylation, while protic solvents (e.g., ethanol) promote C2-substitution .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during halogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.